5-Bromo-1H-indole-3-butyric acid

Vue d'ensemble

Description

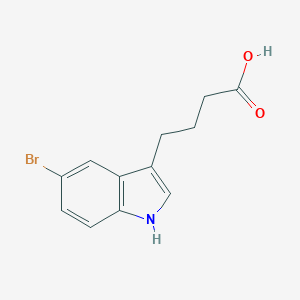

5-Bromo-1H-indole-3-butyric acid is a useful research compound. Its molecular formula is C12H12BrNO2 and its molecular weight is 282.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

5-Bromo-1H-indole-3-butyric acid (5-Br-IBA) is a synthetic derivative of indole-3-butyric acid (IBA), a well-known plant growth regulator that promotes root formation and is used extensively in agricultural practices. The bromination at the 5-position of the indole ring enhances its biological activity, making it a subject of interest in various fields, including plant biology and medicinal chemistry. This article reviews the biological activities of 5-Br-IBA, focusing on its mechanisms of action, applications, and relevant research findings.

This compound has the molecular formula C₁₂H₁₂BrNO₂ and a molecular weight of 284.13 g/mol. Its structure features a bromine atom attached to the indole ring, which influences its biological properties.

The biological activity of 5-Br-IBA is primarily attributed to its role as an auxin analog. Auxins are crucial for various plant growth processes, including cell elongation, root development, and response to light and gravity. The mechanisms through which 5-Br-IBA operates include:

- Root Induction : Similar to IBA, 5-Br-IBA promotes adventitious root formation in cuttings and tissue cultures by enhancing cell division and elongation in root meristematic tissues.

- Signal Transduction : It may interact with auxin receptors and transport proteins, influencing gene expression related to root development.

- Metabolic Stability : The bromine substitution may increase the compound's stability in biological systems compared to IBA, leading to prolonged biological effects.

Table 1: Comparative Biological Activity of IBA and 5-Br-IBA

| Compound | Root Induction (mg/L) | Stability (hours) | Mechanism of Action |

|---|---|---|---|

| Indole-3-butyric acid (IBA) | 10 | 48 | Auxin receptor activation |

| This compound (5-Br-IBA) | 20 | >72 | Enhanced auxin signaling |

Case Studies

-

Rooting in Plant Cuttings :

A study evaluated the effectiveness of 5-Br-IBA in promoting rooting in various plant species. Results indicated that concentrations as low as 10 mg/L significantly enhanced root formation compared to control groups treated with water or lower concentrations of IBA . -

Anticancer Activity :

Recent investigations have suggested that derivatives of indole compounds, including 5-Br-IBA, exhibit anticancer properties. For instance, a compound structurally related to 5-Br-IBA demonstrated significant inhibition of histone deacetylases (HDACs), which are implicated in cancer progression . The IC50 values against various cancer cell lines were notably lower than those for conventional treatments. -

Antimicrobial Properties :

Research has indicated that certain indole derivatives possess antimicrobial activity. A derivative closely related to 5-Br-IBA showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) below 0.25 µg/mL . This highlights the potential for developing new antimicrobial agents based on the indole structure.

Applications De Recherche Scientifique

Plant Growth Regulation

5-Bromo-1H-indole-3-butyric acid is primarily used to promote root formation in plants. It enhances cell division and elongation, making it particularly effective in tissue culture and propagation of cuttings. The compound functions similarly to indole-3-butyric acid but offers advantages such as increased stability and efficacy at lower concentrations.

Case Study: Root Induction in Cuttings

A study demonstrated that 5-Br-IBA significantly increased the adventitious root formation in various plant species. The application of 5-Br-IBA at concentrations ranging from 50 to 1000 ppm resulted in a marked improvement in root length and number compared to untreated controls, highlighting its effectiveness in horticultural practices .

Agricultural Applications

The compound is widely utilized in agriculture for enhancing crop yields and quality. It is applied to soil, leaves, or as a dip for cuttings, promoting the growth of roots, flowers, and fruits.

Table 1: Agricultural Benefits of 5-Br-IBA

| Application Method | Crop Type | Effect on Growth | Concentration Used |

|---|---|---|---|

| Soil Application | Food Crops | Increased root mass and yield | 100-500 ppm |

| Foliar Spray | Ornamental Plants | Enhanced flowering | 50-200 ppm |

| Cutting Dip | Various Species | Improved rooting success | 1000 ppm |

Antioxidant Properties

Recent research indicates that indole derivatives, including this compound, exhibit antioxidant properties that protect against oxidative stress. This is particularly relevant in agricultural settings where environmental stressors can adversely affect plant health.

Case Study: Antioxidant Activity

In a controlled study involving Salvia fruticosa, the application of indole-3-butyric acid (and by extension, its brominated variant) significantly mitigated the effects of salinity stress by enhancing antioxidant enzyme activities. The results demonstrated that pre-treatment with the compound led to improved physiological traits under saline conditions, suggesting its potential as a protective agent against abiotic stress .

Medicinal Applications

Indole compounds are recognized for their diverse biological activities, including antibacterial and antifungal properties. The structural similarity of this compound to other bioactive indoles suggests potential therapeutic applications.

Table 2: Medicinal Properties of Indole Derivatives

| Property | Activity Type | Reference |

|---|---|---|

| Antibacterial | Against M. luteus | |

| Antifungal | Against Trichoderma | |

| Antioxidant | Protects against oxidative stress |

Environmental Impact

The use of this compound poses minimal risk to human health or the environment when applied at recommended concentrations. Its rapid degradation in soil reduces long-term ecological impacts, making it a favorable choice among plant growth regulators.

Propriétés

IUPAC Name |

4-(5-bromo-1H-indol-3-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c13-9-4-5-11-10(6-9)8(7-14-11)2-1-3-12(15)16/h4-7,14H,1-3H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXIGLYAOIPPCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60161202 | |

| Record name | 5-Bromo-1H-indole-3-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13993-31-2 | |

| Record name | 5-Bromo-1H-indole-3-butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13993-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromoindole-3-butyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013993312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-1H-indole-3-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1H-indole-3-butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BROMOINDOLE-3-BUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TY6X896J4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.